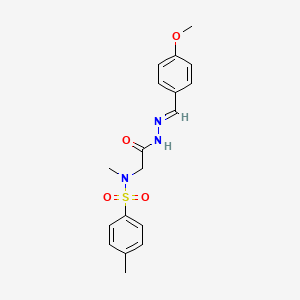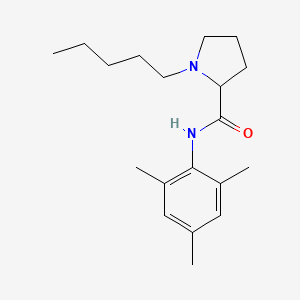![molecular formula C13H18N8O3 B11553715 2-methoxy-4-{(2E)-2-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11553715.png)
2-methoxy-4-{(2E)-2-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-[(2E)-2-[1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with methoxy, hydrazine, and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(2E)-2-[1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the triazine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(2E)-2-[1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Scientific Research Applications
2-METHOXY-4-[(2E)-2-[1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(2E)-2-[1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE: A triazine derivative with similar structural features but different substituents.
4-METHOXY-6-METHYL-1,3,5-TRIAZINE-2-AMINE: Another related compound with a different substitution pattern.
Uniqueness
2-METHOXY-4-[(2E)-2-[1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)ETHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N8O3 |
|---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylideneamino]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H18N8O3/c1-8(10-9(2)19-24-20-10)17-18-11-14-12(16-13(15-11)22-3)21-4-6-23-7-5-21/h4-7H2,1-3H3,(H,14,15,16,18)/b17-8+ |
InChI Key |
IJUOTAGQXOJOSQ-CAOOACKPSA-N |
Isomeric SMILES |
CC1=NON=C1/C(=N/NC2=NC(=NC(=N2)OC)N3CCOCC3)/C |
Canonical SMILES |
CC1=NON=C1C(=NNC2=NC(=NC(=N2)OC)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-3-[(phenylamino)methyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11553649.png)
![3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11553652.png)
![4-Chloro-N-({N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11553655.png)
![4-bromo-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11553663.png)
![N'-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11553665.png)
![2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11553668.png)
![4-bromo-2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11553677.png)
![4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11553683.png)
methanone](/img/structure/B11553707.png)
![N-(2-ethylphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11553724.png)
![4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11553734.png)
![4-chloro-2-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11553742.png)
